molecular formula C26H27ClN4O3S B2409246 2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536986-91-1

2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

货号: B2409246
CAS 编号: 536986-91-1
分子量: 511.04
InChI 键: NRGVAEHIOZCXCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C26H27ClN4O3S and its molecular weight is 511.04. The purity is usually 95%.
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生物活性

The compound 2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (referred to as "Compound X") is a synthetic derivative belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

Compound X features a complex molecular structure characterized by a triazoloquinazoline core with various substituents that may influence its biological activity. The presence of a chlorobenzyl thio group and dimethoxyphenyl moiety is particularly noteworthy as these groups are often associated with enhanced pharmacological properties.

Biological Activity Overview

The biological activity of Compound X has been investigated in various studies focusing on its potential as an anti-cancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound X. It has been shown to inhibit the proliferation of several cancer cell lines:

  • Cell Lines Tested :
    • MV4-11 (acute biphenotypic leukemia)
    • MOLM13 (acute monocytic leukemia)

The compound exhibited an IC50 (half-maximal inhibitory concentration) ranging from 0.3 µM to 1.2 µM against these cell lines, indicating significant cytotoxicity at low concentrations .

The mechanism by which Compound X exerts its anticancer effects appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival:

  • ERK1/2 Pathway : Compound X significantly down-regulated phospho-ERK1/2 levels in treated cells, suggesting interference with the MAPK signaling pathway .
  • Induction of Apoptosis : Flow cytometry analysis indicated that treatment with Compound X leads to increased apoptosis in cancer cells, further supporting its role as a potential anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of Compound X is crucial for evaluating its therapeutic potential. Preliminary data suggest:

  • Bioavailability : The compound has shown promising bioavailability characteristics in preliminary tests.
  • Toxicity Profile : Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of Compound X in vivo:

  • Xenograft Models : In mouse xenograft models derived from MV4-11 cells, Compound X demonstrated dose-dependent tumor growth inhibition. Effective treatment was observed at doses as low as 10 mg/kg .
  • Combination Therapy : Studies exploring the combination of Compound X with other chemotherapeutic agents have shown enhanced efficacy compared to monotherapy. This suggests that it may be beneficial in combination regimens for treating resistant cancer types.

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerMV4-110.3ERK1/2 inhibition
AnticancerMOLM131.2Induction of apoptosis

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for this compound, and how do reaction conditions influence yield?

The compound’s synthesis can be optimized using catalysts like NGPU (Nano-Graphene Oxide-based Polymeric Urea), which reduces reaction times and catalyst loading compared to traditional methods. For example, triazoloquinazolinone derivatives synthesized with NGPU achieved yields >85% in 2–4 hours, whereas conventional catalysts required 6–8 hours for similar yields . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst concentration (5–10 mol%). Methodological validation should include HPLC purity checks and comparative TLC monitoring.

Q. How can structural characterization be systematically performed for this compound?

A multi-technique approach is recommended:

  • X-ray crystallography (for absolute configuration determination, as demonstrated for analogous triazoloquinazolinones in ).
  • FT-IR and NMR (¹H/¹³C, DEPT-135) to confirm functional groups like thioether (-S-), chlorobenzyl, and dimethoxyphenyl moieties.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₃₀H₂₇ClN₄O₃S). Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate tautomerism or impurities, requiring column chromatography repurification .

Q. What preliminary bioactivity screening assays are suitable for this compound?

Begin with in vitro cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. Use concentrations ranging from 1–100 µM. For antimicrobial activity, employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and target interactions?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential and stability. For the analogous compound in , a HOMO-LUMO gap of 3.2 eV suggested moderate reactivity, aligning with experimental observations.
  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR kinase (PDB ID: 1M17) or DNA topoisomerase II . Prioritize binding poses with ΔG < -7 kcal/mol and validate with MD simulations (100 ns) to assess stability .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., serum interference, incubation time). Mitigate by:

  • Standardizing cell culture media (e.g., RPMI-1640 with 10% FBS).
  • Including efflux pump inhibitors (e.g., verapamil) in antimicrobial assays to reduce false negatives.
  • Cross-validating with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

Follow the INCHEMBIOL framework ( ):

  • Abiotic degradation : Test hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation). Monitor degradation via LC-MS.
  • Biotic transformation : Use soil microcosms or activated sludge systems to track metabolite formation (e.g., demethylation products).
  • Bioaccumulation : Measure logP experimentally (shake-flask method) and correlate with BCF predictions in fish models .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., substitution at the thioether group)?

  • Nucleophilic substitution : Use bulky bases (e.g., DBU) to direct attack at the less hindered position of the thioether.
  • Oxidation/Reduction : Convert -S- to sulfone (-SO₂-) with m-CPBA for enhanced polarity or reduce to thiol (-SH) with LiAlH4 for further coupling.
  • Protection/Deprotection : Temporarily block the dimethoxyphenyl group with TMSCl to prioritize reactivity at the triazolo ring .

Q. Methodological Notes

  • Contradictions : highlights superior catalyst efficiency (NGPU) over older methods, but reproducibility requires strict control of moisture and oxygen levels.
  • Advanced Tools : For crystallography, use SHELX suite for structure refinement; for docking, apply AMBER force fields to improve pose accuracy.
  • Data Validation : Always cross-reference computational predictions (e.g., DFT) with experimental spectroscopic data to avoid overinterpretation.

属性

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O3S/c1-26(2)12-18-22(19(32)13-26)23(15-9-10-20(33-3)21(11-15)34-4)31-24(28-18)29-25(30-31)35-14-16-7-5-6-8-17(16)27/h5-11,23H,12-14H2,1-4H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGVAEHIOZCXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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